EPZ015866
CAS No.:
Cat. No.: VC0529482
Molecular Formula: C22H28N4O2
Molecular Weight: 380.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H28N4O2 |
---|---|
Molecular Weight | 380.5 g/mol |
IUPAC Name | 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 |
Standard InChI Key | TWKYXZSXXXKKJU-FQEVSTJZSA-N |
Isomeric SMILES | C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O |
SMILES | C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O |
Canonical SMILES | C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Development
Molecular Classification and Nomenclature
EPZ015866 is classified as a small molecule drug that functions as a selective PRMT5 inhibitor . It is also known by the alternative designation GSK3203591 . The compound was designed through structure and property guided optimization strategies, stemming from the same research program that developed the related compound EPZ015666 (GSK3235025) .
Development History
EPZ015866 was initially developed through a collaborative effort between GlaxoSmithKline LLC and Epizyme, Inc . According to patent information, it emerged from efforts to create improved PRMT5 inhibitors with enhanced pharmacological properties . The compound was developed alongside EPZ015666, with both compounds designed to address the need for potent and selective PRMT5 inhibitors to investigate the enzyme's biological functions and therapeutic potential .
The development pathway involved optimization of an initial hit compound that exhibited poor in vitro clearance, eventually yielding both EPZ015666 (designed as an in vivo tool compound) and EPZ015866 (designed as an additional potent in vitro tool molecule) . This strategic development approach allowed researchers to create complementary compounds with different application profiles.
Mechanism of Action
PRMT5 Inhibition
EPZ015866 functions as a specific inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is an enzyme responsible for the symmetric dimethylation of arginine residues on various nuclear and cytoplasmic protein substrates . This post-translational modification plays crucial roles in numerous cellular processes, including signal transduction, gene expression regulation, and protein-protein interactions.
The inhibition mechanism of EPZ015866 involves a unique cation-π binding mode, similar to that observed with the tetrahydroisoquinoline (THIQ) containing chemical series exemplified in EPZ015666 . This specific binding interaction allows for selective targeting of PRMT5 over other protein methyltransferases.
Downstream Molecular Effects
EPZ015866 exerts its effects through several key molecular pathways. One significant mechanism is its ability to inhibit the nuclear translocation of NF-κB by preventing the dimethylation of the p65 subunit . This inhibition ultimately leads to prevention of osteoclast differentiation and bone resorption, which explains its potential efficacy in osteoporosis .
Additionally, EPZ015866 significantly decreases the protein expression of critical factors involved in osteoclastogenesis, including:
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Cathepsin K - a cysteine protease crucial for bone resorption
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NFATc1 - a master transcription factor for osteoclast differentiation
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PU.1 - a transcription factor involved in early stages of osteoclast development
These molecular effects collectively contribute to EPZ015866's pharmacological profile and therapeutic potential.
Pharmacological Properties
Gene Expression Effects
EPZ015866 demonstrates potent activity in suppressing the expression of multiple osteoclastogenesis-related genes. The compound has been shown to inhibit the expression of critical markers including:
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Ctsk (Cathepsin K gene)
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Oc-stamp (Osteoclast stimulatory transmembrane protein)
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Dc-stamp (Dendritic cell-specific transmembrane protein)
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Acp5 (Acid phosphatase 5)
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Atp6v0d2 (ATPase H+ transporting V0 subunit d2)
This gene expression inhibition occurs in a dose-dependent manner with EPZ015866 showing greater potency than EPZ015666 across these targets . These effects on gene expression help explain the compound's efficacy in preventing osteoclast differentiation and function.
Therapeutic Applications
Oncology Applications
PRMT5 has been implicated in various cancers, with studies showing that it can promote cell proliferation by inhibiting BTG2 expression via methylation mechanisms, leading to cell cycle progression . As a PRMT5 inhibitor, EPZ015866 has potential applications in oncology, particularly in B-Cell Lymphoma and other neoplasms .
The compound's ability to target PRMT5-mediated pathways may provide therapeutic benefits in cancers where these pathways are dysregulated. Recent research has also highlighted connections between PRMT5 and immune responses in liver cancer, where tumor-intrinsic PRMT5 can upregulate FGL1 via methylating TCF12 to inhibit CD8+ T-cell-mediated antitumor immunity . This suggests potential applications for EPZ015866 in cancer immunotherapy strategies.
Comparative Analysis with Related Compounds
EPZ015866 vs. EPZ015666
Both EPZ015866 and EPZ015666 emerged from the same development program as PRMT5 inhibitors, but they demonstrate distinct pharmacological profiles. The table below summarizes key comparative aspects:
Parameter | EPZ015866 (GSK3203591) | EPZ015666 (GSK3235025) |
---|---|---|
Design Purpose | Potent in vitro tool molecule | In vivo-active tool compound |
Osteoclast Differentiation Inhibition | More potent, effective at lower concentrations | Less potent, requires higher concentrations |
Gene Expression Inhibition | More effective at suppressing osteoclastogenesis-related genes | Less effective gene suppression |
Protein Expression Effects | Significantly decreases Cathepsin K, NFATc1, and PU.1 | Less significant effects on protein expression |
Development Status | Preclinical | More advanced development |
This comparison highlights EPZ015866's superior potency in certain applications, particularly related to bone metabolism, while EPZ015666 was designed with properties favoring in vivo applications .
Structural Considerations
Both compounds share related structural features, with EPZ015866 representing an optimized derivative designed to address specific pharmacological needs. The development of these compounds involved structure-guided design principles to enhance target engagement and optimize drug-like properties .
The tetrahydroisoquinoline (THIQ) motif present in these compounds plays a crucial role in their binding mode to PRMT5, facilitating a unique cation-π interaction with the enzyme . This structural element contributes significantly to their selectivity and potency as PRMT5 inhibitors.
Molecular Mechanisms in Osteoclastogenesis
Osteoclast Differentiation Markers
EPZ015866 demonstrates potent suppression of multiple markers essential for osteoclast differentiation and function. The compound inhibits the expression of:
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Cathepsin K (Ctsk) - Critical for bone matrix degradation
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OC-STAMP and DC-STAMP - Essential for osteoclast fusion and multinucleation
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TRAP (Acp5) - An important osteoclast functional marker
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ATP6V0D2 - Component of the proton pump necessary for bone resorption
These effects occur in a dose-dependent manner, with EPZ015866 showing greater potency than EPZ015666 across these markers .
Future Research Directions
Advancing Preclinical Development
As EPZ015866 remains in preclinical development, several important research directions are being pursued:
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Further characterization of pharmacokinetic and pharmacodynamic properties
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Additional comparative studies with other PRMT5 inhibitors
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Expanded investigation into potential therapeutic applications
The compound's promising profile, particularly in bone-related applications, suggests it may advance to clinical trials pending successful completion of preclinical requirements.
Exploration of Combination Therapies
Given the role of PRMT5 in multiple cellular pathways, exploration of EPZ015866 in combination with other therapeutic agents represents an important avenue for future research. Potential combination approaches include:
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Pairing with conventional osteoporosis treatments to enhance efficacy
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Combination with cancer therapeutics to overcome resistance mechanisms
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Integration into immunotherapy regimens, particularly in oncology applications
These combination approaches may expand the utility of EPZ015866 across multiple disease states.
Biomarker Development
Identifying and validating biomarkers of EPZ015866 activity will be crucial for its clinical development. Potential biomarkers include:
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Methylation status of PRMT5 substrates
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Expression levels of osteoclastogenesis-related genes
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Bone turnover markers in osteoporosis applications
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Cancer-specific markers in oncology applications
Reliable biomarkers will facilitate dose optimization and patient selection strategies in future clinical studies.
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